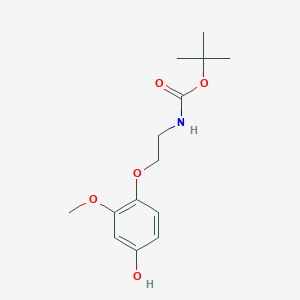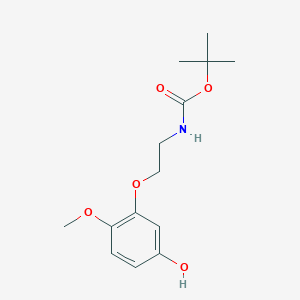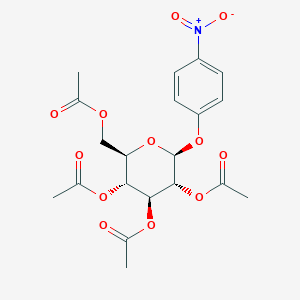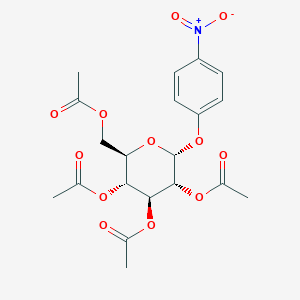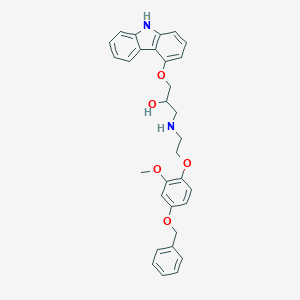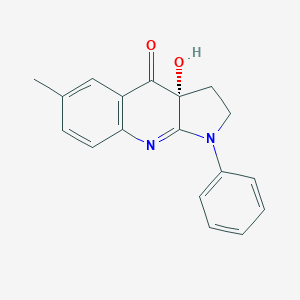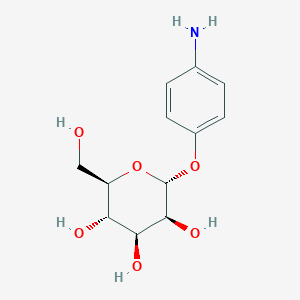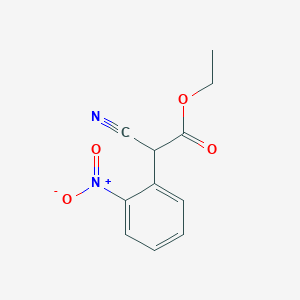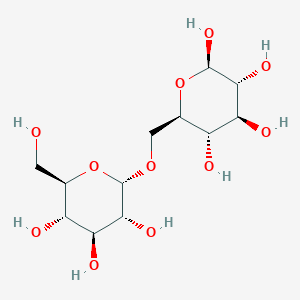
Isomaltose
Overview
Description
Isomaltose, chemically known as 6-O-α-D-glucopyranosyl-D-glucopyranose, is a disaccharide composed of two glucose molecules connected by an α-1,6-glycosidic bond . It closely resembles maltose but has distinct characteristics due to its unique alpha 1-6 linkage . Isomaltose is found in some natural foods, including honey and certain plants . It is used as an energy source by our bodies, broken down in our small intestine into separate glucose molecules, which are absorbed into our bloodstream and transported to our cells for energy production .
Synthesis Analysis
Isomaltose can be synthesized from maltose with α-glucosidase (EC 3.2.1.20) from Aspergillus niger due to the strong α-1,6-glucosidic transfer activity of this enzyme . Another efficient method for producing isomaltose from starch involves the combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 .
Molecular Structure Analysis
Isomaltose has a molecular formula of C12H22O11 . It is a disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage . The glucose molecules in isomaltose are joined together by an α-1→6 glycosidic bond, differentiating it from maltose, where the glucose molecules are joined by an α-1→4 glycosidic bond .
Chemical Reactions Analysis
Isomaltose is a reducing sugar . It is produced when high maltose syrup is treated with the enzyme transglucosidase (TG) and is one of the major components in the mixture isomaltooligosaccharide .
Physical And Chemical Properties Analysis
Isomaltose has a molecular weight of 342.30 g/mol . It is a fermentable sugar that is soluble in water .
Scientific Research Applications
Brewing Industry
Isomaltose is used in the brewing industry. It is one of the carbohydrates in industrial worts that are poorly fermented by brewing yeast . Scientists have developed Saccharomyces pastorianus laboratory yeast strains with a superior capacity to grow on isomaltose . This efficient utilization of carbohydrates during the wort’s fermentation impacts the alcohol yield and the organoleptic traits of the product .
Production of Isomaltooligosaccharides
Isomaltose can be efficiently produced from starch using 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase . The development of these manufacturing methods will accelerate the industrial production of isomaltose and isomaltooligosaccharides .
Digestive Properties
Research has indicated that isomaltose, due to its α-1,6-glycosidic linkage, can have different digestive properties when compared to other sugars like maltose, sucrose or glucose . This unique linkage can change how the body processes and absorbs isomaltose, impacting the body’s glycemic response .
Use in Foods, Cosmetics, and Medicines
Isomaltose has many commercially useful features, such as excellent moisturizing properties and anticariogenic activity, and it promotes the growth of Bifidobacterium . Taking advantage of these functions, isomaltose is a material that has been used in an increasingly wide range of fields such as foods, cosmetics, and medicines .
Use in Highly Sweetened Foods
Isomaltose is extremely water-soluble and has 70% of the sweetness of sucrose . It has similar properties to isomaltulose, which is non-cariogenic and shows a slower rate of monosaccharide release into the blood . This makes it particularly useful in highly sweetened foods like jellies and jams .
Enzymatic Synthesis
Isomaltose can be synthesized from maltose with α-glucosidase due to the strong α-1,6-glucosidic transfer activity of this enzyme . This enzymatic synthesis of isomaltose has been reported by several investigators .
Mechanism of Action
Target of Action
Isomaltose, a disaccharide composed of two glucose molecules linked by an α-1,6-glycosidic bond , primarily targets the enzyme sucrase-isomaltase (SI) . SI is a glycoprotein localized to the brush border membrane of small intestinal villi and is crucial for the digestion and subsequent absorption of carbohydrates .
Mode of Action
Isomaltose interacts with its target, sucrase-isomaltase, to undergo digestion. The enzyme sucrase-isomaltase is commonly used to produce isomaltulose from the substrate sucrose in vitro and in vivo . Isomaltose is broken down in our small intestine into separate glucose molecules, which are absorbed into our bloodstream and transported to our cells for energy production .
Biochemical Pathways
The digestion of isomaltose is part of the broader carbohydrate digestion pathway. Starch digestion is initiated by salivary and later pancreatic α-amylases that break it down to smaller units composed of two, three, or four sugar residues. The final step of starch digestion takes place in the intestinal lumen by α-glucosidases that are localized on the brush border membrane (BBM) of the intestinal epithelium . Due to its high abundance and its wide substrate specificity in hydrolyzing α-1,2, α-1,6, and α-1,4 glucosidic bonds, human SI is responsible for almost all sucrase activity and about 60 to 80 % of maltase activity in the intestinal lumen .
Pharmacokinetics
It is known that isomaltose is digested more slowly and has a lower glycemic impact, which can help maintain more optimal blood glucose levels .
Result of Action
The digestion of isomaltose by sucrase-isomaltase results in the production of glucose, which is then absorbed into the bloodstream and transported to cells for energy production . This process can have a slower absorption rate, leading to a slower and more controlled release of glucose into our bloodstream .
Action Environment
The action of isomaltose can be influenced by the pH of the environment. For instance, neutral pH favors trehalulose formation, while acidic pH favors monosaccharide production . Additionally, the structure and function of wild type sucrase-isomaltase can be affected by secondary factors which influence its structure and function either specifically via certain inhibitors and therapeutic agents or generally as a part of intestinal pathogenesis, for example in the inflammatory responses .
Future Directions
properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-RTPHMHGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brachiose | |
CAS RN |
499-40-1 | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of isomaltose?
A1: Isomaltose, a disaccharide, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize isomaltose?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to determine the structure and complete assignment of carbon and proton resonances of isomaltose. [] Additionally, gas-liquid chromatography (GLC) can be used to quantify isomaltose levels, particularly in food analysis for honey adulteration. []
Q3: What enzymes are involved in the production of isomaltose from starch?
A: Several enzymes can contribute to isomaltose production from starch. These include:* 1,4-α-glucan 6-α-glucosyltransferase: This enzyme transfers a glucosyl residue from starch to a glucose acceptor, forming an α-(1→6) linkage. []* Isopullulanase: This enzyme specifically cleaves α-(1→4) glucosidic linkages adjacent to α-(1→6) linkages in starch and pullulan, releasing isomaltose. []* Isoamylase: Working in conjunction with isopullulanase, isoamylase further enhances isomaltose production by debranching amylopectin. []* Cyclomaltodextrin glucanotransferase: This enzyme can contribute to improved yields of isomaltose when used in combination with the enzymes mentioned above. []
Q4: What is the role of isomaltose as an inducer in Aspergillus species?
A: In Aspergillus nidulans, isomaltose acts as a potent inducer of amylase synthesis. It triggers amylase production even at low concentrations (3 nM). [] Similarly, in Aspergillus oryzae, intracellular α-glucosidase (MalT) converts maltose to isomaltose, which then activates the transcription factor AmyR, essential for amylolytic gene expression. []
Q5: Can isomaltose be produced from other substrates besides starch?
A: Yes, isomaltose can be produced enzymatically from maltose using α-glucosidase. This process involves a series of enzymatic steps, including hydrolysis and transglucosylation reactions. []
Q6: How is isomaltose used in the food industry?
A: Isomaltose, often in the form of isomaltooligosaccharides (IMO), finds applications in the food industry as a low-calorie sweetener. IMOs have lower sweetness and caloric content compared to sucrose, making them a desirable ingredient in sugar-free and diabetic-friendly foods. [, , , , ]
Q7: What is isomaltose hypgather, and how is it prepared?
A: Isomaltose hypgather, also known as IMO 50, refers to a syrup containing a mixture of isomaltooligosaccharides with a high isomaltose content (typically around 50%). [] It is commonly prepared from starch through enzymatic hydrolysis using enzymes such as α-glucosidase, isopullulanase, and isoamylase. [, ]
Q8: How does the purity of isomaltose hypgather affect its properties and applications?
A: Higher purity isomaltose hypgather (e.g., IMO 95 with over 95% isomaltose, panose, and isomaltotriose) exhibits lower viscosity and enhanced sweetness compared to lower purity syrups. [] This makes it more desirable for specific applications, such as those requiring high sweetness intensity or low viscosity.
Q9: What factors can affect the stability of isomaltose and IMO syrups?
A: Factors influencing isomaltose and IMO stability include temperature, pH, and the presence of other food components. Generally, these syrups are relatively stable under normal food processing and storage conditions. []
Q10: How is isomaltose metabolized in the human body?
A: Unlike some other disaccharides, isomaltose is not hydrolyzed by human digestive enzymes. [] Instead, it passes through the small intestine undigested and reaches the colon, where it is fermented by gut bacteria.
Q11: Does isomaltose affect blood sugar levels?
A: Isomaltose has a lower glycemic index (GI) compared to sugars like glucose, maltose, and sucrose. [, ] This means it causes a slower and smaller rise in blood glucose levels, making it a potentially favorable sweetener for individuals with diabetes.
Q12: What are the potential prebiotic effects of isomaltose?
A: As a prebiotic, isomaltose can selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. [, , ] This contributes to a healthier gut microbiome, which can positively impact overall health.
Q13: What analytical methods are used to quantify isomaltose in various matrices?
A: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a reliable method for directly quantifying maltose and isomaltose in biological samples like uremic plasma. [] In food analysis, gas-liquid chromatography (GLC) is commonly employed to determine isomaltose levels, particularly in honey. [] Additionally, high-performance liquid chromatography (HPLC) can be used for isomaltose separation and quantification in complex mixtures. []
Q14: How is the quality of isomaltose and IMO syrups controlled during production?
A: Quality control measures for isomaltose and IMO production involve monitoring various parameters, including:* Carbohydrate composition: Ensuring the desired levels of isomaltose and other oligosaccharides in the final product. []* Purity: Minimizing the presence of impurities like glucose, maltose, and other sugars. [, ]* Color and flavor: Maintaining consistent color and flavor profiles of the syrup. []* Microbial safety: Ensuring the absence of harmful microorganisms. []
- Computational studies: These are being used to understand the molecular mechanisms of isomaltose recognition and hydrolysis by enzymes. []
- Drug delivery: Researchers are exploring the potential use of isomaltose as a component in drug delivery systems. []
- Immunological research: Studies have investigated the immunochemical properties of isomaltose-containing polysaccharides. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



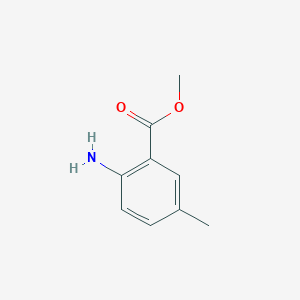
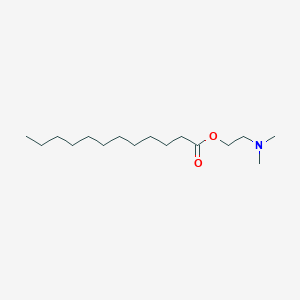
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
